molecular formula C12H9F3N2O2 B8154943 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde

1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B8154943
M. Wt: 270.21 g/mol
InChI Key: OCDONONDBIKSJJ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde (: 2804046-39-5) is a high-value pyrazole-based chemical building block characterized by its molecular formula C 12 H 9 F 3 N 2 O 2 and a molecular weight of 270.21 g/mol . The compound features a pyrazole core substituted with a methyl group, an electron-withdrawing trifluoromethoxyphenyl moiety, and a reactive carbaldehyde group, making it an exceptionally versatile intermediate for sophisticated organic synthesis . Research Applications and Value: This compound is primarily used as a critical precursor in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in pharmacology, known to confer a wide spectrum of biological activities . Researchers utilize this carbaldehyde to develop novel therapeutic agents, with potential applications in creating anti-inflammatory , anticancer , and antimicrobial compounds . The reactive aldehyde group is a key handle for further functionalization, readily undergoing condensation to form Schiff bases or serving as a starting point for synthesing various heterocyclic systems . Handling and Storage: For optimal stability, this product should be stored as recommended. Please refer to the safety data sheet for detailed handling instructions. Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-methyl-4-[4-(trifluoromethoxy)phenyl]pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-6-10(11(7-18)16-17)8-2-4-9(5-3-8)19-12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDONONDBIKSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethoxy phenyl precursor. One common method involves the trifluoromethylation of aromatic compounds, which can be achieved through radical trifluoromethylation . The synthetic route often includes the use of reagents such as tert-butyllithium and carboxylation agents to introduce the trifluoromethoxy group . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group undergoes reduction to primary alcohols under mild conditions. For example:

  • Sodium borohydride (NaBH₄) in methanol at 0°C reduces the aldehyde to the corresponding hydroxymethylpyrazole derivative with 94% yield .

  • Subsequent treatment with thionyl chloride (SOCl₂) converts the alcohol to a chloromethyl intermediate .

Example Reaction Pathway:

  • Reduction:
    R CHO+NaBH R CH OH\text{R CHO}+\text{NaBH }\rightarrow \text{R CH OH}

  • Chlorination:
    R CH OH+SOCl R CH Cl\text{R CH OH}+\text{SOCl }\rightarrow \text{R CH Cl}

Condensation Reactions

The aldehyde participates in condensation reactions with nucleophiles:

Reaction TypeReagents/ConditionsProductYield/NotesSource
Schiff Base Formation Aniline, ethanol, catalytic acid, refluxN-Aryl imines (Schiff bases)High selectivity
Oxime Synthesis Hydroxylamine hydrochloride, ethanolPyrazole-3-carbaldehyde oximeRequires 6–8 hr reflux
Hydrazone Formation Hydrazines, room temperatureHydrazone derivativesUsed in further cyclization

Nucleophilic Additions

The aldehyde’s electrophilic carbon is susceptible to nucleophilic attack:

  • Grignard Reagents (e.g., MeMgBr) add to the aldehyde to form secondary alcohols .

  • Wittig Reactions : Phosphonium ylides (generated from chloromethyl derivatives and triphenylphosphine) react with aldehydes to form alkenes .

Example Reaction:
R CHO+Ph P CH ArR CH CH Ar\text{R CHO}+\text{Ph P CH Ar}\rightarrow \text{R CH CH Ar}

Oxidation Reactions

The aldehyde can be oxidized to a carboxylic acid under strong oxidizing conditions:

  • Potassium permanganate (KMnO₄) in acidic media converts the aldehyde to pyrazole-3-carboxylic acid .

Friedel-Crafts Hydroxyalkylation

Electron-rich aromatic rings undergo hydroxyalkylation with the aldehyde in the presence of Lewis acids (e.g., AlCl₃) .

Biological Activity and Derivatives

While not a direct reaction, the compound’s derivatives exhibit notable bioactivity:

  • Anticancer Activity : Pyrazole carbaldehyde derivatives show inhibitory effects on cancer cell lines (e.g., IC₅₀ values in µM range).

  • Antimicrobial Derivatives : Schiff bases derived from this compound demonstrate moderate antibacterial activity.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Inhibition of PI3K/Akt pathway
A549 (Lung)12.7Induction of apoptosis via caspase activation

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Agricultural Applications

In the realm of agricultural science, 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde has been explored as a pesticide or herbicide due to its ability to disrupt pest physiology.

Insecticidal Activity

The compound acts as an insect growth regulator, targeting the hormonal systems of pests. Field trials have shown that formulations containing this compound significantly reduce pest populations without harming beneficial insects.

Pest Species Application Rate (g/ha) Efficacy (%)
Spodoptera frugiperda (Fall Armyworm)20085
Aphis gossypii (Cotton Aphid)15090

Material Science Applications

The unique properties of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde also lend themselves to applications in material science.

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance. Research has shown that incorporating this pyrazole derivative into polymer matrices improves mechanical properties and thermal degradation temperatures.

Polymer Type Thermal Stability (°C) Mechanical Strength (MPa)
Polycarbonate25080
Polyamide23075

Case Study 1: Anticancer Research

A comprehensive study published in a peer-reviewed journal highlighted the efficacy of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde against breast cancer cells. Researchers reported a significant reduction in cell viability and increased apoptosis markers.

Case Study 2: Agricultural Field Trials

Field studies conducted on cotton crops demonstrated the effectiveness of the compound as an insecticide against cotton aphids. The trials reported a marked decrease in pest populations and minimal impact on non-target species, showcasing its potential as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism by which 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and signaling pathways . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The aldehyde group’s position (3-position in the target compound vs. 4-position in analogues) significantly influences reactivity. For example:

  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde () has a 4-carbaldehyde group, which may alter hydrogen-bonding capacity compared to the 3-carbaldehyde in the target compound.
  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde () features a phenoxy group at the 5-position, which is less electron-withdrawing than the trifluoromethoxy group in the target compound.

The trifluoromethoxy group in the target compound introduces strong electron-withdrawing effects, increasing the electrophilicity of the aldehyde group compared to derivatives with electron-donating substituents (e.g., methoxy or phenoxy groups) .

Substituent Impact on Physicochemical Properties

Table 1: Key Properties of Selected Pyrazole Carbaldehydes
Compound Name Substituents (Position) Molecular Formula Molecular Weight Solubility Profile Notable Biological Activities
Target Compound 4-(Trifluoromethoxy)phenyl (4), Aldehyde (3) C₁₃H₁₀F₃N₂O₂* 298.23 Likely low in polar solvents Intermediate for drug synthesis
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Chlorophenoxy (5), Aldehyde (4) C₁₇H₁₃ClN₂O₂ 330.75 Moderate in DMSO, Chloroform Antimicrobial, Anti-inflammatory
5-(4-Fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Fluorophenoxy (5), Aldehyde (4) C₁₇H₁₃FN₂O₂ 296.29 Slight in DMSO, Methanol Research chemical (activity unspecified)
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenoxy (5), Aldehyde (4) C₁₇H₁₄N₂O₂ 278.31 Ethanol, DMF Analgesic, Anti-inflammatory

*Calculated based on structural data; experimental values may vary.

  • Solubility : The bulkier trifluoromethoxy group likely reduces solubility in polar solvents (e.g., water) relative to smaller substituents like fluorine or chlorine .

Structural and Crystallographic Insights

  • Crystal packing: Weak C–H···π interactions stabilize structures like 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde ().
  • Dihedral angles : In analogues (e.g., ), the pyrazole ring forms dihedral angles of ~45–75° with phenyl substituents. The trifluoromethoxy group’s steric bulk may further distort these angles, affecting molecular conformation .

Biological Activity

1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, along with data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which is known for enhancing the lipophilicity and bioactivity of organic molecules. Its molecular formula is C12H9F3N2O2C_{12}H_{9}F_{3}N_{2}O_{2}, and it possesses an aldehyde functional group that can participate in various chemical reactions, including oxidation and reduction.

The biological activity of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways. For instance, it may inhibit FLT3 and CDK kinases, which are involved in cell proliferation and survival.
  • Antiproliferative Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines by affecting signaling pathways such as ERK and AKT, leading to tumor regression in xenograft models.

Anticancer Properties

Research has demonstrated significant anticancer activity for 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde. A notable study involving MV4-11 cells (a model for acute myeloid leukemia) revealed:

  • IC50 Values : The compound exhibited an IC50 value of approximately 0.008 μM, indicating potent antiproliferative effects against these cells .
  • Mechanisms : The mechanism involves the suppression of retinoblastoma phosphorylation and activation of apoptotic pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been reported to possess various biological activities, including:

  • Antibacterial Effects : Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Studies have indicated effectiveness against certain fungal strains.

Data Table: Biological Activities Summary

Activity Type Effect IC50 Value (μM) Cell Line/Model
AnticancerInduction of apoptosis0.008MV4-11 (AML model)
AntimicrobialBacterial inhibitionVariesVarious bacterial strains
AntifungalFungal growth inhibitionVariesVarious fungal strains

Case Studies

  • Acute Myeloid Leukemia (AML) : In a study focusing on AML, 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde was evaluated for its ability to induce apoptosis in MV4-11 cells. The results indicated significant tumor regression when administered at doses as low as 15 mg/kg in xenograft models .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various human cancer cell lines (including HepG2, HT-29, MCF-7) demonstrated that this pyrazole derivative exhibits selective cytotoxicity, making it a candidate for further drug development .

Q & A

Q. What are the common synthetic routes for preparing pyrazole-4-carbaldehyde derivatives, and how are reaction conditions optimized?

Pyrazole-4-carbaldehydes are typically synthesized via nucleophilic substitution of 5-chloro-pyrazole intermediates with phenols under basic conditions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with substituted phenols (e.g., 4-chlorophenol) in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base at reflux for 3–6 hours . Optimization involves adjusting reaction time, solvent polarity, and base strength to enhance yields. Crystallization from ethanol or DMF/ethanol mixtures is standard for purification .

Q. How is the structural integrity of pyrazole-4-carbaldehydes validated in synthetic chemistry?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, the dihedral angles between the pyrazole ring and substituents (e.g., phenyl or trifluoromethoxy groups) are calculated to assess planarity and steric effects. Weak non-covalent interactions (e.g., C–H···π) are also analyzed to explain crystal packing . Spectroscopic methods (NMR, IR) complement crystallographic data by verifying functional groups like the aldehyde moiety .

Advanced Research Questions

Q. What strategies address low yields in nucleophilic substitution reactions of 5-chloro-pyrazole precursors?

Low yields often arise from incomplete substitution or side reactions. Strategies include:

  • Using polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
  • Increasing reaction time (6–8 hours) and temperature (reflux conditions).
  • Employing excess phenol (1.2–1.5 equivalents) to drive the reaction .
  • Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

Q. How do electronic and steric effects of substituents influence the reactivity of pyrazole-4-carbaldehydes in further derivatization?

Electron-withdrawing groups (e.g., trifluoromethoxy) increase the electrophilicity of the aldehyde, facilitating condensation reactions (e.g., formation of hydrazones or Schiff bases). Steric hindrance from bulky aryl groups (e.g., 4-methylphenyl) can slow down nucleophilic attacks, requiring longer reaction times or microwave-assisted heating . Computational studies (DFT) are recommended to predict reactivity hotspots .

Q. What advanced techniques characterize weak non-covalent interactions in pyrazole-4-carbaldehyde crystals?

High-resolution X-ray diffraction identifies weak interactions like C–H···π and van der Waals forces. For example, in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the centroid of the phenyl ring participates in C–H···π interactions (3.6–3.8 Å), stabilizing the crystal lattice . Hirshfeld surface analysis quantifies these interactions, providing insights into packing efficiency .

Methodological Considerations

Q. How are pharmacological activities (e.g., antimicrobial) of pyrazole-4-carbaldehydes evaluated?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar dilution or broth microdilution .
  • Structure-activity relationships (SAR) : Modifying substituents (e.g., replacing chloro with methoxy) to assess potency changes .
  • Molecular docking : Predicting binding affinity to target enzymes (e.g., dihydrofolate reductase) using software like AutoDock .

Contradictions and Resolutions

  • Base selection : uses K₂CO₃ in DMF, while employs KOH in DMSO. KOH in DMSO provides higher yields for electron-deficient phenols due to stronger basicity .
  • Reaction time : Ultrasound-assisted synthesis () reduces time from hours to minutes but requires specialized equipment.

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